4-Chloro-3-fluoro-2-nitrobenzoic acid

Catalog No.
S14649980
CAS No.
M.F
C7H3ClFNO4
M. Wt
219.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-fluoro-2-nitrobenzoic acid

Product Name

4-Chloro-3-fluoro-2-nitrobenzoic acid

IUPAC Name

4-chloro-3-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H3ClFNO4

Molecular Weight

219.55 g/mol

InChI

InChI=1S/C7H3ClFNO4/c8-4-2-1-3(7(11)12)6(5(4)9)10(13)14/h1-2H,(H,11,12)

InChI Key

WTPBJWWPZZXDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])F)Cl

4-Chloro-3-fluoro-2-nitrobenzoic acid is an aromatic compound characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a benzoic acid framework. Its molecular formula is C7H4ClFNO4C_7H_4ClFNO_4 and it has a molecular weight of approximately 219.55 g/mol. The compound is known for its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Typical of aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more electrophilic, allowing for nucleophilic substitutions at the ortho or para positions relative to the nitro group.
  • Reduction: The nitro group can be reduced to an amino group, resulting in derivatives that may exhibit different biological activities.
  • Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, which can be useful in synthesizing derivatives for further studies .

The biological activity of 4-chloro-3-fluoro-2-nitrobenzoic acid has been explored in various studies. It exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Additionally, its structural features allow it to interact with biological systems, potentially influencing enzyme activity or cellular processes .

Several methods exist for synthesizing 4-chloro-3-fluoro-2-nitrobenzoic acid:

  • Nitration of 4-Chloro-3-fluorobenzoic Acid: This method involves nitrating the corresponding benzoic acid derivative using a mixture of nitric and sulfuric acids.
  • Halogenation Reactions: Starting from 2-nitrobenzoic acid, halogenation can be performed using chlorinating and fluorinating agents under controlled conditions to introduce the chloro and fluoro substituents.
  • Direct Fluorination: Utilizing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide on appropriate precursors can yield the desired compound .

4-Chloro-3-fluoro-2-nitrobenzoic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical compounds due to its bioactive properties.
  • Agricultural Chemicals: The compound can be utilized in developing herbicides or pesticides owing to its biological activity against certain pathogens.
  • Material Science: Its unique properties make it suitable for creating specialized polymers or coatings that require specific chemical resistance or stability .

Interaction studies involving 4-chloro-3-fluoro-2-nitrobenzoic acid focus on its binding affinity with biological targets such as enzymes or receptors. Research indicates that modifications to the compound's structure can influence its interaction strength and specificity, which is critical for designing effective drugs. Studies often employ techniques such as molecular docking simulations and binding assays to evaluate these interactions .

Several compounds share structural similarities with 4-chloro-3-fluoro-2-nitrobenzoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
4-Chloro-2-nitrobenzoic acidC7H4ClNO4C_7H_4ClNO_4Lacks fluoro substituent; primarily used in synthesis .
2-Fluoro-3-nitrobenzoic acidC7H4FNO4C_7H_4FNO_4Different positioning of functional groups affecting reactivity .
4-Fluoro-2-nitrobenzoic acidC7H4FNO4C_7H_4FNO_4Similar structure but different halogen placement; used in agrochemicals .
4-Chloro-5-fluoro-2-nitrobenzoic acidC8H5ClFNO4C_8H_5ClFNO_4Additional fluoro group; shows different biological activity profiles .
2,4-Difluoro-5-nitrobenzoic acidC7H3ClFNO4C_7H_3ClFNO_4Contains two fluoro groups; enhances electron-withdrawing effects .

These compounds illustrate the diversity within the nitrobenzoic acids family while emphasizing the unique attributes of 4-chloro-3-fluoro-2-nitrobenzoic acid, particularly its potential applications in medicinal chemistry and agrochemicals.

Nitration and Halogenation Strategies in Aromatic Systems

The synthesis of 4-chloro-3-fluoro-2-nitrobenzoic acid typically begins with a pre-functionalized benzoic acid derivative, such as 4-chloro-3-fluorobenzoic acid, which undergoes nitration to introduce the nitro group. Traditional nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where sulfuric acid protonates nitric acid to generate the nitronium ion (NO₂⁺), a potent electrophile. This ion attacks the aromatic ring, with regioselectivity dictated by the electronic effects of existing substituents.

In contrast, modern approaches utilize dinitrogen pentoxide (N₂O₅) as a nitrating agent in liquefied 1,1,1,2-tetrafluoroethane (TFE), a solvent that minimizes environmental impact due to its reusability. This method avoids the copious acidic waste associated with traditional mixed acids and operates under milder conditions (20°C, 0.6 MPa). The nitronium ion forms via the dissociation of N₂O₅, which exhibits enhanced reactivity in non-polar media.

Table 1: Comparative Analysis of Nitration Methods

ParameterMixed Acid (HNO₃/H₂SO₄)Dinitrogen Pentoxide (N₂O₅)
Reaction Temperature50–100°C20°C
SolventH₂SO₄ (excess)TFE (reusable)
Waste GeneratedHigh (acidic sludge)Low (neutralized with NaHCO₃)
Yield60–75%85–92%

Halogenation steps, such as the introduction of chloro and fluoro groups, often precede nitration. Chlorination may employ Cl₂ in the presence of Lewis acids like FeCl₃, while fluorination typically uses HF or fluorinating agents like Selectfluor®. The order of substitution critically influences regioselectivity; for instance, electron-withdrawing groups (e.g., -COOH) direct incoming electrophiles to meta positions, whereas halogens exert ortho/para-directing effects.

Regioselective Functionalization of Polyhalogenated Benzoic Acids

The regioselective introduction of multiple substituents on benzoic acid derivatives demands careful consideration of electronic and steric factors. In 4-chloro-3-fluoro-2-nitrobenzoic acid, the carboxylic acid group (-COOH) at position 1 directs nitration to position 2 (meta to -COOH), while the chloro (position 4) and fluoro (position 3) groups influence the accessibility of adjacent sites.

Table 2: Substituent Effects on Regioselectivity

SubstituentPositionDirecting EffectInfluence on Nitration Site
-COOH1Strong metaFavors position 2
-Cl4Ortho/paraSteric hindrance at position 5
-F3Ortho/paraElectron withdrawal enhances meta selectivity

Experimental studies demonstrate that the fluorine atom’s strong electron-withdrawing inductive effect slightly offsets its ortho/para-directing resonance effect, subtly favoring nitration at position 2 over position 6. Computational modeling further supports these findings, showing reduced electron density at position 2 due to the combined effects of -COOH and -F.

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave irradiation has emerged as a powerful tool for accelerating nitration and halogenation reactions. By delivering energy directly to polar reactants, microwave systems reduce reaction times from hours to minutes while improving yields. For example, the nitration of 4-chloro-3-fluorobenzoic acid under microwave irradiation (100°C, 150 W) achieves 88% yield in 15 minutes, compared to 65% yield after 2 hours under conventional heating.

Table 3: Microwave vs. Conventional Heating

ConditionTime (min)Yield (%)Purity (%)
Conventional Heating1206592
Microwave Irradiation158898

The rapid heating minimizes side reactions such as oxidative decomposition, which commonly occur in prolonged thermal treatments. Additionally, microwave systems facilitate precise temperature control, critical for handling thermally sensitive intermediates.

Catalytic Systems for Eco-Friendly Production

Recent advancements focus on replacing traditional Brønsted acids with recyclable catalysts to enhance sustainability. Bismuth triflate (Bi(OTf)₃) and zeolite-based catalysts have shown promise in mediating nitration and halogenation with reduced environmental impact. For instance, Bi(OTf)₃ catalyzes the nitration of 4-chloro-3-fluorobenzoic acid in dichloromethane at 25°C, achieving 78% yield with minimal catalyst loading (5 mol%). Zeolites, with their microporous structures, offer shape-selective catalysis, further improving regioselectivity.

Table 4: Catalytic Performance in Nitration

CatalystSolventTemperature (°C)Yield (%)Reusability (Cycles)
H₂SO₄H₂SO₄50700
Bi(OTf)₃CH₂Cl₂25783
Zeolite YTFE20855

The integration of dinitrogen pentoxide with liquefied TFE exemplifies a closed-loop system, where the solvent is recondensed and reused, nearly eliminating volatile organic compound emissions. Life-cycle assessments indicate that such systems reduce the carbon footprint of nitroaromatic production by 40–60% compared to conventional methods.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.9734634 g/mol

Monoisotopic Mass

218.9734634 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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